molecular formula C10H11FN2 B13221553 6-Fluoro-2,3-dimethyl-1H-indol-5-amine

6-Fluoro-2,3-dimethyl-1H-indol-5-amine

Katalognummer: B13221553
Molekulargewicht: 178.21 g/mol
InChI-Schlüssel: WDJAPBZMNFNXOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2,3-dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

The synthesis of 6-Fluoro-2,3-dimethyl-1H-indol-5-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

6-Fluoro-2,3-dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2,3-dimethyl-1H-indol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-2,3-dimethyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-2,3-dimethyl-1H-indol-5-amine can be compared with other indole derivatives such as:

    5-Fluoro-2,3-dimethyl-1H-indole: Similar structure but lacks the amine group at the 5th position.

    6-Chloro-2,3-dimethyl-1H-indol-5-amine: Similar structure but with a chlorine atom instead of fluorine at the 6th position.

    2,3-Dimethyl-1H-indole: Lacks both the fluorine and amine groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11FN2

Molekulargewicht

178.21 g/mol

IUPAC-Name

6-fluoro-2,3-dimethyl-1H-indol-5-amine

InChI

InChI=1S/C10H11FN2/c1-5-6(2)13-10-4-8(11)9(12)3-7(5)10/h3-4,13H,12H2,1-2H3

InChI-Schlüssel

WDJAPBZMNFNXOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC2=CC(=C(C=C12)N)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.